

Application Notes and Protocols for R59949 In Vivo Studies

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Compound of Interest

Compound Name: R 59494

Cat. No.: B1678720

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These application notes provide detailed information on the solubility and preparation of R59949 for in vivo studies. The protocols outlined below are based on established methodologies to ensure reproducibility and efficacy in a research setting.

Introduction

R59949 is a potent pan-diacylglycerol kinase (DGK) inhibitor with an IC₅₀ of 300 nM.^{[1][2]} It exhibits strong inhibitory activity against type I DGK isoforms α and γ , and moderately attenuates the activity of type II DGK isoforms θ and κ .^{[2][3]} By inhibiting DGK, R59949 prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. This accumulation, in turn, activates protein kinase C (PKC), a key enzyme in various cellular signaling pathways.^[2] R59949 has been utilized in various preclinical models to investigate its therapeutic potential, including in oncology and ophthalmology.^{[4][5]}

Data Presentation

R59949 Solubility

Solvent	Concentration	Notes
DMSO	98 mg/mL (200.17 mM)	Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1]
DMSO	60 mg/mL (122.55 mM)	Sonication is recommended to aid dissolution.[6]

In Vivo Formulation and Dosing

Vehicle Composition	Final R59949 Concentration	Animal Model & Dosing Regimen	Reference
10% DMSO, 40% PEG300, 5% Tween80, 45% ddH ₂ O	10 mg/mL	Not specified. The mixed solution should be used immediately. [1]	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.11 mM)	Not specified. This formulation yields a clear solution. Caution is advised for dosing periods exceeding half a month.[2]	[2]
Emulsion with 50% PEG3000 in PBS	Not specified	Nude mice with SW480 human colorectal adenocarcinoma cell xenografts. 10 mg/kg via intraperitoneal (i.p.) injection.	[7]
Not specified	Not specified	Oxygen-induced retinopathy (OIR) mice. Route of administration: intraperitoneal (i.p.).[1]	[1]

Experimental Protocols

Protocol 1: Preparation of R59949 for Intraperitoneal Injection (PEG300/Tween80 Formulation)

This protocol is suitable for studies requiring a clear, aqueous-based solution for intraperitoneal administration.

Materials:

- R59949 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween80 (Polysorbate 80)
- Sterile double-distilled water (ddH₂O) or saline
- Sterile tubes and syringes

Procedure:

- **Prepare a Stock Solution:** Dissolve R59949 in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).^[1] Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
- **Vehicle Preparation:** In a sterile tube, sequentially add the vehicle components. For a 1 mL final volume, add 400 µL of PEG300.
- **Solubilization:** To the PEG300, add 50 µL of the 100 mg/mL R59949 DMSO stock solution. Mix thoroughly until the solution is clear.
- **Emulsification:** Add 50 µL of Tween80 to the mixture and mix until a clear solution is achieved.

- **Final Dilution:** Add 500 μ L of sterile ddH₂O to bring the final volume to 1 mL. The final concentration of R59949 will be 5 mg/mL. Adjust the initial stock concentration and volumes as needed for the desired final concentration.
- **Administration:** Use the freshly prepared solution for in vivo experiments immediately for optimal results.[\[1\]](#)

Protocol 2: Preparation of R59949 for Intraperitoneal Injection (Corn Oil Formulation)

This protocol is an alternative for studies where a lipid-based vehicle is preferred.

Materials:

- R59949 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile Corn Oil
- Sterile tubes and syringes

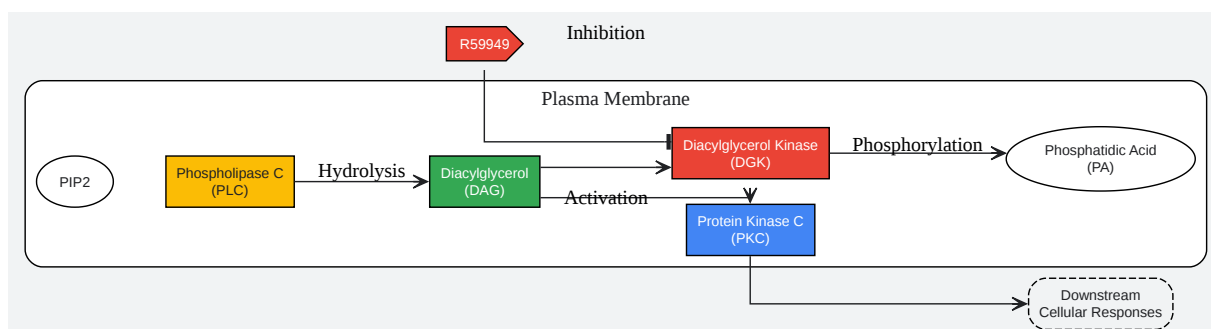
Procedure:

- **Prepare a Stock Solution:** Create a stock solution of R59949 in anhydrous DMSO (e.g., 25 mg/mL).[\[2\]](#)
- **Vehicle Preparation:** In a sterile tube, add the required volume of corn oil. For a 1 mL final volume, use 900 μ L of corn oil.
- **Final Formulation:** Add 100 μ L of the 25 mg/mL R59949 DMSO stock solution to the corn oil.
- **Homogenization:** Mix the solution thoroughly to ensure a uniform suspension. The resulting solution should be clear at a concentration of at least 2.5 mg/mL.[\[2\]](#)
- **Administration:** Administer the freshly prepared formulation to the experimental animals.

Signaling Pathways and Experimental Workflows

R59949 Mechanism of Action and Downstream Signaling

R59949 acts as a Diacylglycerol Kinase (DGK) inhibitor. DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, R59949 leads to the accumulation of DAG, which in turn activates Protein Kinase C (PKC). This can influence a variety of downstream cellular processes.

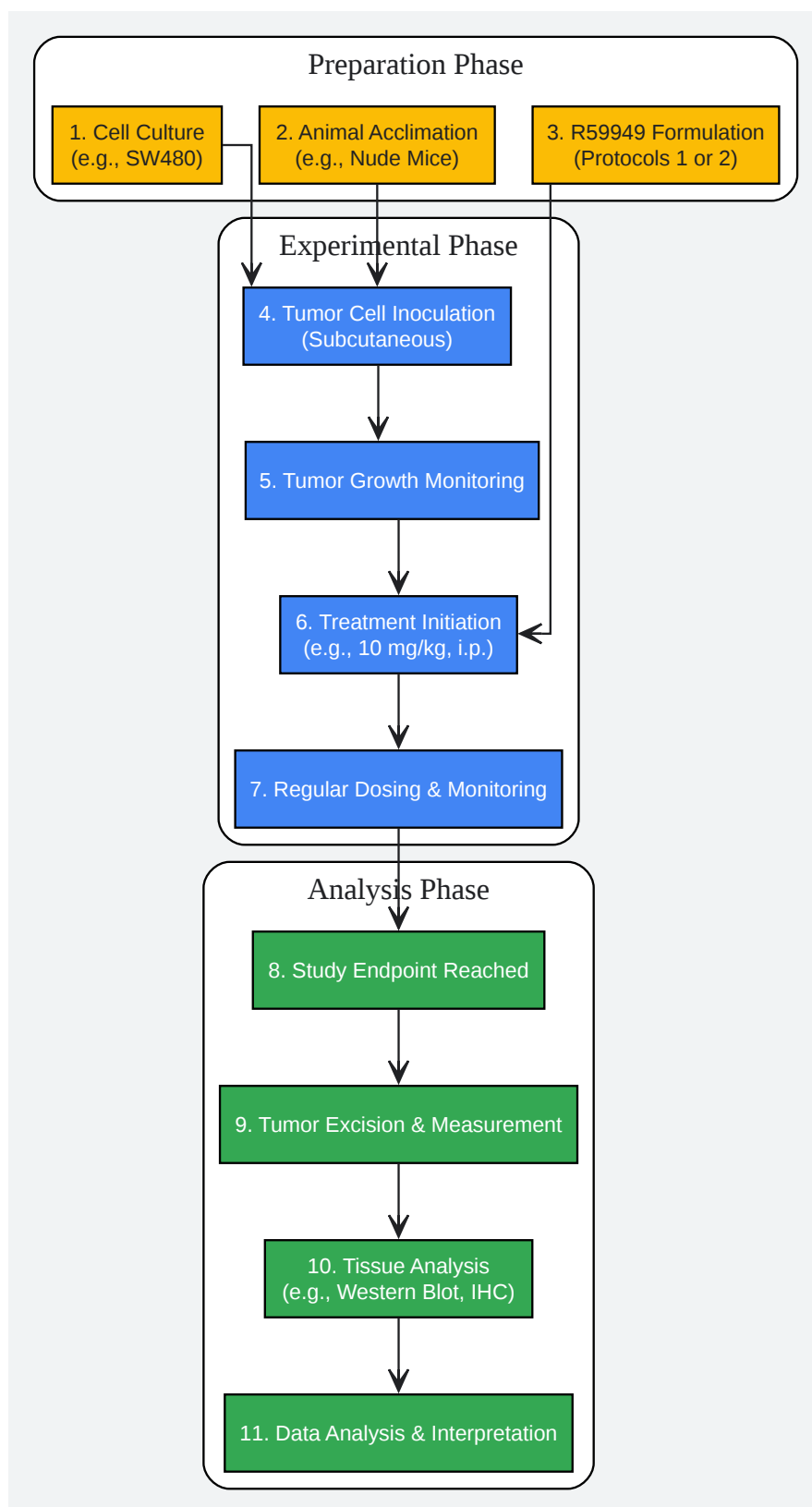


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Caption: R59949 inhibits DGK, increasing DAG levels and activating PKC signaling.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using R59949 in a tumor xenograft model.



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Caption: A typical workflow for an in vivo cancer study using R59949.

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